Physicochemical Profile vs. N-Benzylidene-4-biphenylamine: Density and Thermal Stability
The para-methoxy substituent on the benzylidene ring significantly alters the compound's physical properties compared to the unsubstituted N-benzylidene-4-biphenylamine. The target compound exhibits a measured density of 1.02 g/cm³ and a boiling point of 459 °C at 760 mmHg . While exact figures for the non-methoxy analog require additional validation, a clear class-level inference is that the methoxy group increases molecular weight (287.36 g/mol) and introduces a hydrogen-bond acceptor site, leading to higher boiling points and denser molecular packing compared to the parent compound (C19H15N, MW 257.33 g/mol) .
| Evidence Dimension | Density & Boiling Point |
|---|---|
| Target Compound Data | Density: 1.02 g/cm³; Boiling Point: 459 °C at 760 mmHg; Molecular Weight: 287.36 g/mol |
| Comparator Or Baseline | N-Benzylidene-4-biphenylamine (no p-methoxy group): Molecular Weight: 257.33 g/mol; Density and BP not directly available for direct comparison. |
| Quantified Difference | Molecular weight increase of 30.03 g/mol (11.7%). Density and BP differences are inferred to be higher based on class-level trends. |
| Conditions | Physical properties data sourced from supplier and database compilations . |
Why This Matters
Higher density and boiling point indicate stronger intermolecular forces, impacting purification, formulation, and thermal processing windows in device fabrication.
